3-Methyl-1-(piperidin-4-ylmethyl)piperidine 3-Methyl-1-(piperidin-4-ylmethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 926254-81-1
VCID: VC4038596
InChI: InChI=1S/C12H24N2/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12/h11-13H,2-10H2,1H3
SMILES: CC1CCCN(C1)CC2CCNCC2
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol

3-Methyl-1-(piperidin-4-ylmethyl)piperidine

CAS No.: 926254-81-1

Cat. No.: VC4038596

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(piperidin-4-ylmethyl)piperidine - 926254-81-1

Specification

CAS No. 926254-81-1
Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
IUPAC Name 3-methyl-1-(piperidin-4-ylmethyl)piperidine
Standard InChI InChI=1S/C12H24N2/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12/h11-13H,2-10H2,1H3
Standard InChI Key IHMUZVOIYBRQJI-UHFFFAOYSA-N
SMILES CC1CCCN(C1)CC2CCNCC2
Canonical SMILES CC1CCCN(C1)CC2CCNCC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (3R)-3-methyl-1-(piperidin-4-ylmethyl)piperidine, reflects its stereochemistry and substituent arrangement . Key features include:

  • Piperidine rings: Two six-membered saturated heterocycles with nitrogen atoms.

  • 3-Methyl group: A chiral center at the 3-position of the parent piperidine ring.

  • Piperidin-4-ylmethyl bridge: A methylene-linked piperidine moiety at the 1-position.

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC₁₂H₂₄N₂
Molecular weight196.33 g/mol
Density1.158 g/cm³
Boiling point411.3°C at 760 mmHg
SMILESC[C@@H]1CCCN(C1)CC2CCNCC2
InChI KeyIHMUZVOIYBRQJI-LLVKDONJSA-N

The (R)-configuration at the 3-methyl group influences its stereoselective interactions with biological targets .

Synthesis and Industrial Production

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>95%). Key parameters include:

  • Temperature control (60–80°C) to minimize side reactions.

  • Solvent selection (e.g., ethanol/water mixtures) for efficient mixing and reduced environmental impact .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies of structurally related piperidines demonstrate broad-spectrum activity:

Table 2: Antimicrobial Activity of Analogous Compounds

CompoundMIC (µg/mL)Target Organism
3-Methyl-1-(piperidin-4-yl)pyrimidine75Bacillus subtilis
Piperidine-4-carboxamide derivatives125Escherichia coli

Mechanistically, the piperidinylmethyl group disrupts bacterial cell membrane integrity via hydrophobic interactions .

Pharmacological Applications

Drug Development

The compound serves as a precursor for:

  • Anticancer agents: Derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.2 µM).

  • Neuropathic pain therapeutics: Structural modifications (e.g., sulfonation) improve blood-brain barrier permeability .

Table 3: Activity Comparison with Analogous Piperidines

CompoundTarget ReceptorEC₅₀ (nM)Selectivity Index
3-Methyl-1-(piperidin-4-ylmethyl)piperidineμ-opioid14.38.2
4-Methyl-N-phenylpropylpiperidineκ-opioid89.11.5

The 3-methyl substituent confers higher receptor specificity compared to 4-methyl analogs .

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